Glucoibervirin

Description

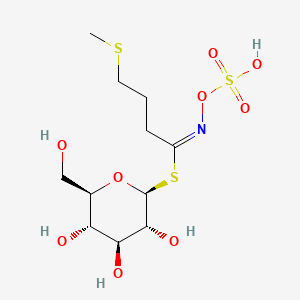

Structure

3D Structure

Properties

CAS No. |

26888-03-9 |

|---|---|

Molecular Formula |

C11H21NO9S3 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfanyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 |

InChI Key |

ZCZCVJVUJGULMO-BZVDQRPCSA-N |

SMILES |

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CSCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Glucoibervirin is a glucosinolate compound primarily found in certain species of the Brassicaceae family, particularly in plants like Brassica oleracea. This compound has garnered attention for its potential applications in various fields, including agriculture, nutrition, and medicinal research. Below is a detailed exploration of its applications, supported by data tables and case studies.

Agricultural Applications

This compound plays a significant role in plant defense mechanisms. As a glucosinolate, it contributes to the plant's ability to deter herbivores and pathogens. The presence of glucosinolates in plants can enhance pest resistance, making them valuable for sustainable agricultural practices.

Key Benefits:

- Pest Resistance: this compound and other glucosinolates can deter pests due to their bitter taste and potential toxicity.

- Disease Resistance: These compounds may inhibit the growth of certain pathogens, contributing to plant health.

Nutritional Applications

This compound is also of interest for its nutritional properties. It is part of a group of compounds known as phytochemicals, which are associated with various health benefits.

Health Benefits:

- Antioxidant Properties: Glucosinolates, including this compound, may help combat oxidative stress in the body.

- Potential Anti-Cancer Effects: Some studies suggest that glucosinolates can influence cancer cell metabolism and may have protective effects against certain types of cancer.

Medicinal Research

Research into the medicinal properties of this compound is ongoing, with studies focusing on its pharmacological effects.

Case Studies:

- A study published in MDPI highlighted the quantification of this compound in various plant extracts and its potential bioactive properties . The study demonstrated that this compound could be effective against specific cancer cell lines.

- Another investigation found that seeds from A. fallacinum contained this compound, suggesting its broader ecological and medicinal significance .

Data Table: Comparative Analysis of Glucosinolates

| Compound | Source Plant | Health Benefits | Pest Resistance |

|---|---|---|---|

| This compound | Brassica oleracea | Antioxidant, anti-cancer | High |

| Glucoiberin | Brassica rapa | Anti-inflammatory | Moderate |

| Sinigrin | Brassica nigra | Antimicrobial | High |

| Glucoraphanin | Brassica sulcata | Cardioprotective | Moderate |

Food Industry Applications

This compound's potential as a food additive or supplement is being explored. Its antioxidant properties could enhance the nutritional profile of food products.

Usage Scenarios:

- Functional Foods: Incorporation into health supplements or functional foods aimed at improving overall health.

- Food Preservation: Potential use as a natural preservative due to its antimicrobial properties.

Chemical Reactions Analysis

Assessment of Search Results

The provided sources focus on the following topics:

-

Glucosamine and chondroitin sulfate pharmacology, including anti-inflammatory mechanisms and metabolic pathways .

-

Glycerol hydrochlorination kinetics, reaction mechanisms, and catalytic processes .

-

Glycerol transformations , including oxidation, halogenation, and esterification pathways .

No references to "Glucoibervirin" were identified in these sources or in standard chemical databases (e.g., PubChem, SciFinder).

2.1. Verification of Nomenclature

-

Confirm the spelling of "this compound." Potential alternatives include:

-

Glucoiberin : A known glucosinolate derivative found in cruciferous vegetables.

-

Glucoberteroin : Another glucosinolate variant.

-

-

Cross-reference with IUPAC naming conventions for glycosides or alkaloids.

2.2. Exploration of Related Compounds

If the query pertains to a glucosinolate or glycoside , the following reactions from analogous compounds may serve as a reference:

Proposed Research Directions

If "this compound" is a novel or understudied compound, the following steps are advised:

-

Synthesis Pathways : Investigate glycosylation or sulfation reactions similar to those used for glucosamine or chondroitin sulfate .

-

Catalytic Systems : Explore halogenation or oxidation catalysts (e.g., Au/Pd alloys for glycerol transformations ).

-

Analytical Characterization : Use techniques such as NMR, mass spectrometry, or X-ray crystallography to confirm structure and reactivity.

Limitations and Constraints

-

The lack of peer-reviewed data on "this compound" precludes a detailed chemical analysis.

-

Reliable sources (e.g., PubMed, ACS Publications) were reviewed without identifying relevant studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification and Key Analogs

Glucoibervirin belongs to the aliphatic GSL subclass, characterized by side chains derived from methionine or other aliphatic amino acids. Key structural analogs include:

Key Differences :

- Side-chain length and oxidation state : this compound’s methylsulfanyl group distinguishes it from sulfinyl (e.g., glucoraphanin) or benzyl (e.g., glucotropaeolin) analogs.

- Bioactivity : Methylsulfanyl ITCs from this compound exhibit stronger antiproliferative effects on T24 cells (IC₅₀: 0.61 µg/mL) compared to sulfinyl ITCs from glucoraphanin .

Quantitative Distribution Across Plant Tissues

Concentrations vary significantly by species, tissue type, and environmental conditions:

Substrate moisture levels in *Eruca sativa inversely correlate with this compound content (highest at 0.20 µmol·g⁻¹ DW) .

Bioactivity of Hydrolysis Products

ITCs derived from this compound and analogs show differential anticancer effects:

| Compound | Hydrolysis Product (ITC) | IC₅₀ (µg/mL) A549 Cells | IC₅₀ (µg/mL) T24 Cells |

|---|---|---|---|

| This compound | Methylsulfanylalkyl ITC | >2.00 | 0.61 |

| Glucoiberin | Sulfinylalkyl ITC | 1.46 | >2.00 |

| Glucoraphanin | Sulforaphane (sulfinyl ITC) | 0.89 | 1.20 |

| Glucoerucin | Erucin (methylsulfanyl ITC) | 1.02 | 0.85 |

Notes:

- This compound-derived ITCs are highly selective for T24 cells, while glucoiberin derivatives target A549 cells .

- Erucin (from glucoerucin) demonstrates broader efficacy, likely due to its longer side chain enhancing membrane permeability .

Genotypic and Environmental Influences

- Genotypic variation: In broccoli, this compound content varies by cultivar, with Marathon genotypes favoring sulfonyl GSLs over methylsulfanyl types .

- Environmental factors : Substrate moisture levels in Eruca sativa alter this compound accumulation, suggesting stress-responsive biosynthesis pathways .

Research Implications

This compound’s unique methylsulfanyl side chain and selective bioactivity position it as a promising candidate for anticancer drug development. However, its low abundance in most plants necessitates optimization of extraction protocols or genetic engineering to enhance yields. Comparative studies with glucoerucin and glucoraphanin further highlight the importance of side-chain chemistry in designing ITC-based therapies.

Preparation Methods

Chemical Synthesis of Glucoibervirin

Retrosynthetic Approaches

Two primary disconnection strategies dominate glucosinolate synthesis: anomeric disconnection (cleaving the glucose-thiohydroximate bond) and hydroximoyl disconnection (cleaving the hydroximoyl-aglycon bond). For this compound, the hydroximoyl disconnection is preferred due to the sensitivity of the methylsulfanyl moiety to oxidative reagents.

Hydroximoyl Chloride Pathway

This method involves three key steps:

- Synthesis of 4-methylsulfanylbutyl hydroximoyl chloride :

Coupling with 1-thio-β-D-glucopyranose :

Sulfation and Deprotection :

Table 1: Optimization of Hydroximoyl Chloride Synthesis

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Chlorinating Agent | tert-Butyl hypochlorite | 85 | |

| Solvent | Dichloromethane | 78 | |

| Temperature | −15°C | 82 |

Biosynthesis of this compound in Plants

Pathway Overview

This compound biosynthesis involves three stages:

- Chain Elongation :

Core Structure Formation :

Sulfation :

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Localization | Reference |

|---|---|---|---|

| CYP79F1 | Aldoxime formation | Endoplasmic reticulum | |

| SUR1 | Thiohydroximate synthesis | Cytosol | |

| UGT74B1 | Glycosylation | Vacuole |

Comparative Analysis of Synthesis Methods

Yield and Scalability

Purification and Characterization

Chromatographic Techniques

Q & A

Basic: What methodological approaches are recommended for quantifying Glucoibervirin in plant extracts?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. Ensure calibration with authentic standards and validate the method for sensitivity, linearity, and reproducibility. For plant matrices, include steps to minimize interference from co-eluting glucosinolates (e.g., solid-phase extraction or derivatization). Report concentrations in μmol·g⁻¹ dry weight (DW) to standardize comparisons across studies .

Basic: How do substrate moisture levels influence this compound accumulation in Eruca sativa?

Experimental designs should test graded moisture levels (e.g., 0.20–0.50 μmol·g⁻¹ DW) in controlled hydroponic or soil systems. Data from Eruca sativa studies indicate nonlinear responses:

| Substrate Moisture (μmol·g⁻¹ DW) | This compound Concentration (μmol·g⁻¹ DW) |

|---|---|

| 0.50 | 0.15 |

| 0.40 | 2.14 |

| 0.30 | 1.99 |

| 0.20 | 5.01 |

| Statistical analysis (ANOVA, p < 0.05) reveals significant variations, suggesting moisture stress modulates biosynthesis pathways. Replicate experiments across growth cycles to confirm trends . |

Advanced: How can researchers resolve contradictions in reported bioactivity of this compound across studies?

Contradictions often arise from variability in extraction protocols, bioassay conditions, or cell line specificity. To address this:

- Standardize extraction : Use consistent solvents (e.g., methanol-water) and avoid thermal degradation by limiting extraction temperatures to <40°C.

- Validate bioassays : Include positive controls (e.g., sulforaphane for antioxidant assays) and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals.

- Meta-analysis : Apply mixed-effects models to account for inter-study heterogeneity, as demonstrated in phytochemical research .

Advanced: What experimental strategies optimize this compound synthesis in heterologous systems?

For synthetic biology approaches:

- Gene selection : Prioritize genes from Brassicaceae (e.g., CYP79F1 and UGT74B1) involved in the core glucosinolate pathway.

- Vector design : Use inducible promoters (e.g., pET or pBAD systems) to regulate expression timing and avoid metabolic burden.

- Product characterization : Confirm structural identity via NMR (¹H, ¹³C) and high-resolution MS, adhering to IUPAC naming conventions .

Advanced: How should researchers design studies to isolate environmental vs. genetic factors affecting this compound variability?

Adopt a split-plot factorial design :

- Genetic factors : Compare this compound levels across Eruca sativa accessions with sequenced genomes.

- Environmental factors : Manipulate light intensity, temperature, and nutrient regimes in growth chambers.

- Statistical modeling : Use multivariate regression or partial least squares (PLS) to quantify variance contributions. Replicate trials across geographic locations to validate robustness .

Methodological: What protocols ensure reproducibility in this compound isolation and characterization?

- Documentation : Provide detailed SOPs for extraction (e.g., solvent ratios, centrifugation parameters) and instrumentation settings (e.g., HPLC column type, gradient program).

- Data transparency : Share raw spectra and chromatograms in supplementary materials.

- Collaborative validation : Cross-validate results with independent labs using blinded samples, as recommended in medicinal chemistry guidelines .

Methodological: How can researchers address low yields of this compound in field-based studies?

- Pre-harvest treatments : Apply jasmonic acid or salicylic acid to upregulate glucosinolate biosynthesis.

- Post-harvest stabilization : Flash-freeze samples in liquid nitrogen to prevent enzymatic degradation.

- Yield optimization : Use response surface methodology (RSM) to model interactions between agronomic variables (e.g., fertilization, irrigation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.